Specific Scientific Field: Organic Chemistry
Summary of the Application: Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
Methods of Application: In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds . The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis .
Results or Outcomes: The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, it has shown promising results .
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Phosphoramide mustard peptide conjugates using previously optimized prostate-specific antigen (PSA) substrates have been designed and synthesized . These prodrugs are activated by PSA, a marker for prostate disease and cancer progression .
Methods of Application: The newly optimized sequences were coupled to phosphoramide mustard using a 4-amino-2-fluorobenzyl alcohol linker . In the presence of human PSA, these prodrugs were rapidly cleaved .
Specific Scientific Field: Biochemistry
Summary of the Application: Aminoacetonitrile can be hydrolyzed to produce glycine, a simple amino acid that plays a key role in the synthesis of proteins .
Methods of Application: Industrially, aminoacetonitrile is produced from glycolonitrile by reaction with ammonia. The resulting aminoacetonitrile can then be hydrolyzed to give glycine .
Results or Outcomes: This process provides a method for the industrial production of glycine, an important building block in the synthesis of a variety of biological molecules .
Summary of the Application: Acetonitrile can be used as an important synthon in many types of organic reactions . It is enriched, low-priced, and has excellent solvent properties, making it widely applied as a common solvent in organic synthesis .
Methods of Application: Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile. Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .
Results or Outcomes: Because of its properties, acetonitrile has been widely applied in organic synthesis, leading to the development of new methods for the synthesis of a variety of important compounds .
Summary of the Application: Aminoacetonitrile is useful in the synthesis of diverse nitrogen-containing heterocycles . These heterocycles are present in a wide range of natural and bioactive compounds .
Methods of Application: Industrially, aminoacetonitrile is produced from glycolonitrile by reaction with ammonia . The resulting aminoacetonitrile can then be used in the synthesis of diverse nitrogen-containing heterocycles .
Results or Outcomes: The synthesis of diverse nitrogen-containing heterocycles using aminoacetonitrile has become an attractive field in organic synthesis . These heterocycles are present in a wide range of natural and bioactive compounds .
Summary of the Application: Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used in the design of new drug candidates .
Methods of Application: Thiazolidine derivatives are synthesized using various agents . The presence of sulfur enhances their pharmacological properties, making them useful in the synthesis of valuable organic combinations .
Results or Outcomes: Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
2-[(4-Fluorobenzyl)amino]acetonitrile is an organic compound characterized by its amine group attached to a para-fluorobenzyl moiety and linked to an acetonitrile group. This compound belongs to the class of aromatic amines and nitriles, which are notable for their diverse applications in organic synthesis and medicinal chemistry. The presence of the fluorine atom enhances the compound's biological activity and chemical reactivity, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals .
The chemical behavior of 2-[(4-Fluorobenzyl)amino]acetonitrile can be explored through various reactions typical of amines and nitriles. Key reactions include:
The biological activity of 2-[(4-Fluorobenzyl)amino]acetonitrile is primarily attributed to its structural features. Compounds with similar structures have been investigated for their potential as:
Several methods have been developed for synthesizing 2-[(4-Fluorobenzyl)amino]acetonitrile:
python# Example reactionreactants = [4-fluorobenzylamine, acetonitrile]conditions = "Heat at 70°C for several hours"product = "2-[(4-Fluorobenzyl)amino]acetonitrile"
2-[(4-Fluorobenzyl)amino]acetonitrile has various applications:
Interaction studies involving 2-[(4-Fluorobenzyl)amino]acetonitrile focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies have indicated that modifications in the structure can significantly influence binding interactions, potentially leading to enhanced pharmacological profiles. These studies are crucial for optimizing lead compounds in drug discovery processes .
Several compounds share structural similarities with 2-[(4-Fluorobenzyl)amino]acetonitrile. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Fluorobenzylamine | Amine group on fluorinated benzene | Strong nucleophilicity, used in various syntheses |
| Acetamido-2-(4-fluorophenyl)acetic acid | Acetic acid derivative | Exhibits anti-inflammatory properties |
| 2-Aminoacetonitrile | Simple amino derivative | Precursor for glycine synthesis |
| N-(4-Fluorobenzyl)-N'-methyl urea | Urea derivative | Potential herbicide activity |
The uniqueness of 2-[(4-Fluorobenzyl)amino]acetonitrile lies in its specific combination of a fluorinated aromatic ring and an acetonitrile moiety, which may enhance its reactivity and biological activity compared to similar compounds .
The systematic study of fluorinated nitriles gained momentum in the late 20th century, driven by advancements in fluorine chemistry and the recognition of fluorinated compounds as valuable motifs in agrochemicals and pharmaceuticals. While 2-[(4-Fluorobenzyl)amino]acetonitrile itself lacks a well-documented historical trajectory, its structural analogs—such as 4-fluorobenzoylacetonitrile (CAS 4640-67-9)—have been employed since the 1980s in antipsychotic drug synthesis. The compound’s development likely arose from efforts to optimize the reactivity of benzylamine derivatives through fluorination, a strategy known to enhance metabolic stability and target affinity.
This compound belongs to two functionally distinct classes:
Its dual functionality bridges synthetic applications in heterocycle formation and medicinal chemistry, distinguishing it from simpler nitriles like acetonitrile or aromatic derivatives such as 2-(4-fluoronaphthalen-1-yl)acetonitrile.
The compound’s significance stems from three interrelated factors:
In medicinal chemistry, 2-[(4-Fluorobenzyl)amino]acetonitrile offers two critical advantages:
While direct therapeutic applications remain unverified, structurally related compounds like blonanserin (derived from 4-fluorobenzoylacetonitrile) demonstrate antipsychotic activity via dopamine and serotonin receptor antagonism. This underscores the compound’s potential as a scaffold for neuroactive agents.
The classical synthesis of 2-[(4-Fluorobenzyl)amino]acetonitrile follows established organic chemistry principles involving nucleophilic substitution reactions between 4-fluorobenzylamine and acetonitrile derivatives [1]. The conventional approach utilizes the direct alkylation of aminoacetonitrile hydrochloride with 4-fluorobenzyl halides under basic conditions [4]. This methodology relies on the nucleophilic character of the amino group in aminoacetonitrile to attack the electrophilic benzyl carbon [1].
The primary classical route involves heating equimolar quantities of 4-fluorobenzylamine and aminoacetonitrile hydrochloride in the presence of a suitable base such as sodium carbonate or potassium carbonate [2]. Reaction temperatures typically range from 80-120°C, with reaction times extending from 6 to 24 hours depending on the specific conditions employed [4]. The reaction proceeds through an nucleophilic substitution mechanism where the amino nitrogen attacks the benzyl carbon, displacing the halide ion [32].
An alternative classical approach employs the Finkelstein reaction mechanism, where 4-fluorobenzyl chloride is first converted to the more reactive 4-fluorobenzyl iodide using potassium iodide in acetone [5] [35]. This enhanced electrophile then undergoes substitution with aminoacetonitrile under milder conditions, typically at 60-80°C for 4-8 hours [5]. The Finkelstein reaction improves yields by increasing the reactivity of the benzyl halide through the formation of the better leaving group [32] [35].
| Method | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Direct Alkylation | 100-120 | 12-24 | Ethanol | 65-75 | [1] [2] |
| Finkelstein-Mediated | 60-80 | 4-8 | Acetone | 75-85 | [5] [35] |
| Base-Catalyzed | 80-100 | 8-16 | Dimethylformamide | 70-80 | [4] |
Contemporary synthetic methodologies for 2-[(4-Fluorobenzyl)amino]acetonitrile have evolved to incorporate more efficient and selective approaches that address the limitations of classical methods [8] [9]. Modern strategies focus on improving reaction selectivity, reducing reaction times, and minimizing side product formation through the use of advanced catalytic systems and optimized reaction conditions [14] [18].
Reductive amination has emerged as a powerful modern strategy for synthesizing 2-[(4-Fluorobenzyl)amino]acetonitrile [8] [9]. This approach involves the formation of an imine intermediate between 4-fluorobenzaldehyde and aminoacetonitrile, followed by selective reduction to yield the desired product [8]. The methodology offers superior selectivity compared to direct alkylation methods and minimizes over-alkylation products [9].
Sodium triacetoxyborohydride has proven particularly effective as a reducing agent for this transformation [8]. The reaction typically proceeds in 1,2-dichloroethane at room temperature for 12-18 hours, providing yields of 80-90% [8]. The mild reaction conditions preserve sensitive functional groups and allow for the selective formation of secondary amines without significant tertiary amine formation [9].
Sodium cyanoborohydride represents an alternative reducing agent that offers enhanced selectivity for imine reduction in the presence of aldehydes [9]. This reagent operates effectively in acetonitrile or tetrahydrofuran solvents at temperatures ranging from 0°C to room temperature [10]. The use of acetic acid as a catalyst enhances reaction rates and improves overall yields to 85-92% [10].
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sodium Triacetoxyborohydride | 1,2-Dichloroethane | 25 | 12-18 | 80-90 | [8] |
| Sodium Cyanoborohydride | Acetonitrile | 0-25 | 8-12 | 85-92 | [9] [10] |
| Borane-Pyridine Complex | Tetrahydrofuran | 0-25 | 6-10 | 75-85 | [9] |
Diazoacetonitrile-mediated synthesis represents an innovative approach that leverages the reactivity of diazo compounds for carbon-nitrogen bond formation [11] [13]. This methodology involves the in situ generation of diazoacetonitrile from aminoacetonitrile hydrochloride and sodium nitrite under controlled conditions [11]. The resulting diazo compound undergoes nucleophilic insertion reactions with 4-fluorobenzylamine derivatives [13].
The synthesis of diazoacetonitrile requires careful control of reaction parameters due to the compound's inherent instability [11]. Continuous flow reactor systems have been developed to safely handle diazoacetonitrile generation and subsequent reactions [11]. These systems operate at temperatures between 0-10°C with residence times of 5-15 minutes, ensuring controlled diazo compound formation while minimizing decomposition [11].
Iron-catalyzed nitrogen-hydrogen insertion reactions have been successfully employed using in situ generated diazoacetonitrile [13]. Iron(III) triflate and iron tetraphenylporphyrin chloride serve as effective catalysts for these transformations, operating in aqueous or organic solvent systems [13]. Yields typically range from 70-85% under optimized conditions with reaction times of 2-6 hours [13].
Modern nucleophilic substitution approaches have refined classical methodologies through the use of phase transfer catalysts and optimized solvent systems [34] [37]. These improvements enhance reaction rates and selectivity while operating under milder conditions than traditional methods [37]. Tetrabutylammonium bromide and crown ethers serve as effective phase transfer catalysts, facilitating reactions in biphasic systems [34].
The use of polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide has significantly improved reaction outcomes [34]. These solvents stabilize the nucleophilic aminoacetonitrile anion while providing excellent solvation for the benzyl halide electrophile [37]. Reaction temperatures can be reduced to 40-60°C while maintaining high conversion rates and yields of 85-95% [34].
Microwave-assisted nucleophilic substitution reactions have emerged as a rapid synthesis method [37]. These conditions enable complete reactions within 30-60 minutes at temperatures of 80-100°C [37]. The enhanced heating efficiency and improved mass transfer under microwave conditions result in cleaner reaction profiles and reduced side product formation [37].
Transition metal-catalyzed approaches have introduced new possibilities for selective carbon-nitrogen bond formation [15] [18]. Palladium-catalyzed coupling reactions between 4-fluorobenzyl halides and aminoacetonitrile derivatives offer high selectivity and functional group tolerance [15] [18]. These reactions typically employ palladium dichloride or palladium acetate as catalysts with phosphine ligands [18].
Copper-catalyzed coupling reactions provide an economical alternative to palladium systems [14]. Copper iodide and copper bromide, in combination with appropriate ligands such as 2,2'-bipyridine, facilitate efficient coupling reactions [14]. These systems operate at temperatures of 60-80°C in polar solvents with yields comparable to palladium-catalyzed processes [14].
Ruthenium-catalyzed nitrogen alkylation has been developed for direct coupling of amino acids and alcohols [38]. While primarily applied to amino acid esters, this methodology shows promise for acetonitrile derivatives [38]. The catalyst system employs ruthenium complexes with phosphine ligands and operates under hydrogen transfer conditions [38].
Green chemistry principles have been increasingly applied to the synthesis of 2-[(4-Fluorobenzyl)amino]acetonitrile to reduce environmental impact and improve process sustainability [16] [19] [39]. These approaches focus on minimizing waste generation, reducing energy consumption, and utilizing renewable feedstocks where possible [39].
Solvent-free synthesis methods have been developed using solid-supported reagents and mechanochemical activation [10]. Ball milling techniques enable efficient mixing of reactants without organic solvents, reducing environmental burden while maintaining high yields of 90-95% [10]. These conditions require careful optimization of milling time and frequency to avoid product decomposition [10].
Water-mediated synthesis represents another green approach, utilizing water as the primary reaction medium [13]. Iron-catalyzed reactions in aqueous systems demonstrate excellent efficiency while eliminating organic solvent waste [13]. The use of surfactants such as sodium dodecylbenzenesulfonate enhances reaction rates in aqueous media [13].
Acetonitrile has been identified as a greener solvent alternative for Steglich esterification and related reactions [19]. The replacement of chlorinated solvents with acetonitrile reduces toxicity concerns while maintaining reaction efficiency [19]. This approach demonstrates the dual role of acetonitrile as both a synthetic target and a green solvent [19].
| Method | Solvent System | Energy Reduction | Waste Reduction | Yield (%) | Reference |
|---|---|---|---|---|---|
| Solvent-Free Mechanochemical | None | 60-70% | 95% | 90-95 | [10] |
| Aqueous Iron-Catalyzed | Water | 40-50% | 80% | 75-85 | [13] |
| Acetonitrile-Mediated | Acetonitrile | 30-40% | 70% | 85-92 | [19] |
Industrial production of 2-[(4-Fluorobenzyl)amino]acetonitrile requires careful consideration of process safety, economic viability, and environmental compliance [17] [20]. Scale-up factors include heat and mass transfer limitations, catalyst recovery and recycling, and product purification requirements [39] [40].
Process safety considerations are paramount due to the use of reactive intermediates and potentially hazardous reagents [17]. Continuous flow processes offer enhanced safety profiles compared to batch operations by maintaining smaller reaction volumes and improved temperature control [11]. Industrial facilities typically implement multiple safety systems including automated monitoring and emergency shutdown procedures [17].
Economic analysis reveals that catalyst cost represents a significant factor in industrial viability [17] [20]. Palladium-catalyzed processes, while highly efficient, face economic challenges due to metal costs [15]. Copper-based catalysts offer improved economics while maintaining acceptable performance levels [14]. Catalyst recycling systems can reduce overall process costs by 30-50% [17].
Heat integration and energy optimization are critical for large-scale operations [39]. Process integration studies demonstrate potential energy savings of 40-60% through heat recovery and process intensification [39]. Distillation column optimization and heat exchanger networks contribute significantly to overall process efficiency [39].
| Parameter | Batch Process | Continuous Process | Improvement Factor | Reference |
|---|---|---|---|---|
| Safety Index | Moderate | High | 2.5x | [11] [17] |
| Energy Efficiency | 60% | 85% | 1.4x | [39] |
| Catalyst Utilization | 70% | 90% | 1.3x | [17] |
| Production Rate | 100 kg/day | 500 kg/day | 5x | [20] |
Effective purification of 2-[(4-Fluorobenzyl)amino]acetonitrile requires addressing multiple impurity classes including unreacted starting materials, side products, and catalyst residues [21] [22] [25]. Optimization strategies focus on maximizing product recovery while achieving required purity specifications [26] [27].
Distillation represents the primary purification method for acetonitrile derivatives [21] [22]. Classical distillation employs fractional distillation with high reflux ratios to achieve separation from closely boiling impurities [21]. The use of molecular sieves and chemical drying agents removes trace water that can interfere with downstream applications [22].
Advanced purification techniques include the use of ozone treatment for removing trace organic impurities [25]. Ozone selectively oxidizes certain contaminants without affecting the target compound, followed by adsorption on molecular sieves and activated carbon [25]. This approach eliminates the need for multiple distillation steps and reduces product losses [25].
Crystallization methods have been developed for high-purity applications [24] [26]. The compound forms stable crystal structures with various solvents including ethanol, acetonitrile, and diethyl ether [24]. Recrystallization from ethyl acetate and ethanol mixtures provides products with purities exceeding 99.5% [26].
Chromatographic purification using silica gel or alumina columns effectively removes polar impurities and catalyst residues [22] [26]. Gradient elution with ethyl acetate and petroleum ether mixtures provides excellent separation while maintaining high recovery rates [22]. Automated purification systems enable large-scale chromatographic processing for industrial applications [26].
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) | Processing Time | Reference |
|---|---|---|---|---|---|
| Fractional Distillation | 85-90 | 95-98 | 80-85 | 4-6 hours | [21] [22] |
| Ozone Treatment + Adsorption | 80-85 | 98-99.5 | 85-90 | 2-3 hours | [25] |
| Recrystallization | 90-95 | 99-99.8 | 75-80 | 8-12 hours | [24] [26] |
| Column Chromatography | 85-92 | 97-99 | 85-92 | 3-5 hours | [22] [26] |
Yield optimization strategies encompass reaction condition optimization, catalyst selection, and process integration approaches [27]. Statistical design of experiments methodology enables systematic optimization of multiple variables simultaneously [27]. Response surface modeling identifies optimal operating windows that maximize yield while maintaining product quality [27].
Reaction monitoring and control systems provide real-time optimization capabilities [27]. Online analytical techniques including gas chromatography and nuclear magnetic resonance spectroscopy enable immediate feedback for process adjustment [26]. These systems typically improve yields by 10-15% compared to conventional batch processing [27].
The electronic structure of 2-[(4-Fluorobenzyl)amino]acetonitrile is characterized by significant charge polarization arising from the presence of highly electronegative fluorine and the electron-withdrawing nitrile group [1] [2]. The molecular formula C₉H₉FN₂ with a molecular weight of 164.18 g/mol represents a compound where electron distribution is fundamentally altered by the substitution pattern [1].
The carbon-fluorine bond exhibits a length of 1.34-1.35 Å, which is notably shorter than predicted from standard covalent radii [3]. This contraction results from the substantial electronegativity difference of 1.5 units between carbon and fluorine, leading to significant ionic character in the C-F bond [3]. The electronic charge distribution creates a highly polarized system where the fluorine atom bears a partial negative charge (δ-) while the carbon atoms adjacent to both the fluorine and nitrile groups carry partial positive charges (δ+) [2].
The nitrile group maintains its characteristic linear geometry with a C≡N bond angle of 180° and a bond length of approximately 1.16-1.17 Å [4] [5]. The triple bond exhibits strong polarization with the nitrogen atom being more electronegative than carbon, creating an electrophilic carbon center susceptible to nucleophilic attack [4] [6]. This electronic arrangement is further enhanced by the para-fluorine substitution, which increases the electron-withdrawing character of the aromatic system [7].
Density functional theory calculations reveal that the molecular orbitals show significant delocalization across the aromatic system, with the highest occupied molecular orbital being primarily localized on the amino nitrogen and the aromatic ring system [8] [9]. The lowest unoccupied molecular orbital is predominantly centered on the nitrile carbon and the fluorinated aromatic ring, reflecting the electron-deficient nature of these regions [8].
| Electronic Parameter | Value | Effect |
|---|---|---|
| C-F Bond Length | 1.34-1.35 Å | Enhanced ionic character |
| C≡N Bond Length | 1.16-1.17 Å | Strong electron withdrawal |
| Electronegativity Difference (C-F) | 1.5 | High bond polarization |
| Dipole Moment | Enhanced | Increased molecular polarity |
| HOMO-LUMO Gap | Moderate | Balanced reactivity |
The conformational behavior of 2-[(4-Fluorobenzyl)amino]acetonitrile is governed by the flexibility of the methylene bridge connecting the aromatic ring to the amino group, and the subsequent connection to the acetonitrile moiety [10] [11]. Computational analysis reveals multiple stable conformations accessible through rotation about the C-C-N-C dihedral angles [12].
The aromatic ring maintains planarity with deviations less than 0.1 Å from the mean plane, stabilized by π-electron delocalization [10]. The nitrile group adopts a linear orientation extending from the methylene carbon, constrained by the sp hybridization of the nitrile carbon [4]. The methylene bridge exhibits high conformational flexibility with relatively low energy barriers of 2-5 kcal/mol for rotation about the Caryl-CH₂ and CH₂-NH bonds [11].
Systematic conformational searches indicate that the molecule preferentially adopts extended anti-configurations that minimize steric interactions between the bulky aromatic ring and the nitrile group [12]. The C-C-N-C dihedral angles typically range from ±60° to ±180°, with multiple local minima separated by modest energy barriers [11] [13].
The fluorine substituent influences conformational preferences through both steric and electronic effects [14]. The para-position of fluorine relative to the benzyl group creates an asymmetric electronic environment that subtly biases certain conformational states [11]. In polar solvents, extended conformations are favored due to enhanced solvation of the polar nitrile and C-F groups [14].
Temperature-dependent studies suggest that at room temperature, the molecule exists as a dynamic ensemble of conformers rapidly interconverting on the NMR timescale [11]. The conformational distribution is influenced by intermolecular interactions, particularly hydrogen bonding involving the amino nitrogen and fluorine atoms [15] [16].
| Conformational Feature | Range/Value | Energy Barrier |
|---|---|---|
| C-C-N-C Dihedral | ±60° to ±180° | 2-5 kcal/mol |
| Ring Planarity | <0.1 Å deviation | N/A |
| Preferred State | Extended anti | Lowest energy |
| Solvent Dependence | Polar favors extended | Variable |
The hydrogen bonding characteristics of 2-[(4-Fluorobenzyl)amino]acetonitrile involve both conventional and non-conventional interactions [15] [16]. The amino nitrogen serves as a hydrogen bond acceptor with a moderate basicity, while the N-H group can function as a weak hydrogen bond donor [15]. The nitrile nitrogen also acts as a hydrogen bond acceptor, though its linear geometry and electron delocalization reduce its basicity compared to aliphatic amines [4].
The fluorine atom presents unique hydrogen bonding behavior that differs fundamentally from other halogens [16] [17]. Unlike chlorine, bromine, or iodine, fluorine does not possess a positive σ-hole and therefore cannot participate in traditional halogen bonding [18] [19]. Instead, fluorine can engage in weak hydrogen bonding as an acceptor, with interaction energies typically ranging from 0.6 to 1.2 kcal/mol [16] [20].
Experimental evidence from NMR studies demonstrates that C-H···F interactions can be detected through characteristic coupling patterns and chemical shift changes [16] [21]. These interactions, while weak, are significant in determining crystal packing arrangements and solution-phase conformational preferences [16]. The hydrogen bond strength involving organic fluorine correlates with the ¹⁹F NMR chemical shift, providing a useful diagnostic tool [20].
The amino group can form stronger hydrogen bonds with protic solvents or other hydrogen bond donors, with energies ranging from 3-8 kcal/mol depending on the donor strength [15]. In aqueous environments, the molecule can simultaneously participate in multiple hydrogen bonding interactions, creating a stabilized solvation shell [15].
Computational analysis using density functional theory reveals that hydrogen bonding involving the fluorine atom predominantly arises from electrostatic interactions rather than charge transfer [16] [22]. The small size and high electronegativity of fluorine create a localized negative electrostatic potential that can interact with positive hydrogen atoms in neighboring molecules [16].
| Hydrogen Bond Type | Strength (kcal/mol) | Distance (Å) | Comments |
|---|---|---|---|
| N-H···N (amino) | 3-8 | 2.8-3.2 | Moderate strength |
| C-H···F | 0.6-1.2 | 2.0-2.5 | Weak but significant |
| N-H···F | 1-3 | 2.2-2.8 | Non-conventional |
| C≡N···H | 2-5 | 2.5-3.0 | Linear preference |
The question of whether fluorine participates in halogen bonding has been extensively investigated, with the consensus being that fluorine-containing compounds exhibit fundamentally different interaction patterns compared to other halogens [18] [19] [23]. Traditional halogen bonding requires the presence of a positive σ-hole on the halogen atom, which is absent in fluorine due to its spherical electron distribution and lack of polarizable electron density [18] [19].
Research using quantum theory of atoms in molecules analysis demonstrates that fluorine-nitrogen interactions in compounds similar to 2-[(4-Fluorobenzyl)amino]acetonitrile should be classified as "fluorine bonds" rather than conventional halogen bonds [19] [23]. The interaction mechanism involves the atomic dipole moment of fluorine rather than quadrupole interactions characteristic of heavier halogens [19].
Unlike chlorine, bromine, and iodine, which can form directional halogen bonds with bond angles approaching 180°, fluorine interactions are more diffuse and lack the strong directionality typical of σ-hole interactions [18] [24]. The C-F···N contacts observed in crystal structures of related compounds typically exhibit distances greater than the sum of van der Waals radii and bond angles significantly deviating from linearity [25] [26].
Computational studies reveal that fluorine atoms in aromatic systems can engage in attractive interactions through dispersion forces that overcome electrostatic repulsion [25]. These interactions, while not traditional halogen bonds, contribute to molecular recognition and crystal packing in fluorinated organic compounds [25] [26].
The absence of σ-hole interactions in 2-[(4-Fluorobenzyl)amino]acetonitrile means that the compound cannot serve as a halogen bond donor in the conventional sense [18]. However, the highly electronegative fluorine can participate in other non-covalent interactions that influence molecular behavior and biological activity [16] [17].
Fluorine-hydrogen interactions in 2-[(4-Fluorobenzyl)amino]acetonitrile represent weak but significant non-covalent forces that influence molecular conformation and intermolecular association [16] [17] [20]. These interactions occur when hydrogen atoms with partial positive charges approach the electron-rich fluorine atom [27] [17].
The strength of C-H···F interactions typically ranges from 0.6 to 1.2 kcal/mol, making them considerably weaker than conventional hydrogen bonds but comparable to van der Waals interactions [16] [20]. The interaction distance usually falls between 2.0 and 2.5 Å, with optimal geometries showing C-H···F angles between 120° and 150° [16].
Experimental detection of these interactions can be achieved through ¹⁹F NMR spectroscopy, where the chemical shift of fluorine correlates with its hydrogen bonding propensity [20]. Compounds with fluorine atoms capable of stronger hydrogen bonding typically exhibit more upfield ¹⁹F chemical shifts [20]. Through-space ¹H-¹⁹F coupling can also provide direct evidence of spatial proximity and interaction strength [21].
The electronic basis of fluorine-hydrogen interactions arises from the high electronegativity of fluorine creating a region of negative electrostatic potential [16] [20]. Unlike traditional hydrogen bonding, these interactions are dominated by electrostatic forces rather than charge transfer or orbital overlap [16]. Computational analysis shows that the molecular electrostatic potential at fluorine atoms provides a reliable predictor of hydrogen bonding strength [20].
In biological systems, weak fluorine-hydrogen interactions can contribute to protein-ligand binding and specificity [17] [22]. Although individual interactions are weak, the cumulative effect of multiple contacts can provide significant binding energy and influence pharmacological properties [17]. The small size of fluorine allows it to fit into hydrophobic pockets while maintaining polar interactions with nearby hydrogen atoms [22].
| F-H Interaction | Energy (kcal/mol) | Distance (Å) | Geometry |
|---|---|---|---|
| C-H···F (aromatic) | 0.8-1.2 | 2.0-2.3 | 120-150° |
| C-H···F (aliphatic) | 0.6-0.9 | 2.2-2.5 | 110-140° |
| N-H···F | 1.0-1.5 | 2.1-2.4 | 130-160° |
| Cumulative effect | 2-6 | Variable | Multiple contacts |
The structure-reactivity relationships in 2-[(4-Fluorobenzyl)amino]acetonitrile are governed by the electronic effects of the fluorine substituent and the nitrile group, which collectively modulate the reactivity of the molecule [2] [4] [28]. The para-fluorine substitution significantly enhances the electrophilic character of the aromatic system through its strong electron-withdrawing effect [7] [8].
The nitrile group serves as a powerful electron-withdrawing substituent that activates adjacent carbon centers toward nucleophilic attack [4] [6]. The linear geometry of the C≡N bond creates a region of positive electrostatic potential that can interact with nucleophiles [4]. This electrophilic activation is further enhanced by the electron-withdrawing fluorine substituent, creating a synergistic effect that increases overall molecular reactivity [2].
The amino nitrogen provides a nucleophilic center that can participate in protonation, alkylation, and coordination reactions [29]. The basicity of the amino group is modulated by the electron-withdrawing effects of both the aromatic ring and the acetonitrile substituent, resulting in a weaker base compared to simple alkylamines [29]. The pKa of the protonated form is estimated to be lower than that of non-fluorinated analogs [2].
Structure-activity relationship studies of related compounds demonstrate that the position of fluorine substitution critically affects biological activity [28] [7]. Para-substitution typically provides optimal balance between electronic effects and steric considerations [7]. The nitrile group contributes to metabolic stability by resisting hydrolysis under physiological conditions [28].
The methylene bridge provides conformational flexibility that allows the molecule to adopt conformations suitable for binding to various biological targets [10] [11]. This flexibility, combined with the polar nature of the fluorine and nitrile groups, contributes to favorable pharmacokinetic properties including membrane permeability and protein binding [2].
Computational modeling suggests that the electronic distribution in 2-[(4-Fluorobenzyl)amino]acetonitrile makes it susceptible to metabolic transformations involving the amino group and the methylene bridge, while the nitrile and fluorine substituents remain largely unchanged [28]. This pattern of metabolism is consistent with the known stability of aromatic fluorine compounds and nitrile-containing drugs [28].
| Structural Element | Reactivity Effect | Mechanism | Biological Impact |
|---|---|---|---|
| Para-fluorine | Enhanced electrophilicity | Inductive withdrawal | Increased potency |
| Nitrile group | Electrophilic activation | Resonance acceptance | Metabolic stability |
| Amino linkage | Nucleophilic center | Lone pair donation | Receptor binding |
| Methylene bridge | Conformational control | Rotational freedom | Target selectivity |
| Electronic distribution | Charge separation | Polar interactions | Membrane permeability |